molecular formula C13H14F3NO3 B2687326 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid CAS No. 1218621-71-6

2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B2687326
CAS No.: 1218621-71-6
M. Wt: 289.254
InChI Key: UFNVWPMUGLEMSR-UHFFFAOYSA-N
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Description

2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid is a fluorinated organic compound featuring a morpholino group (a six-membered ring containing oxygen and nitrogen) and a 3-(trifluoromethyl)phenyl moiety attached to the α-carbon of an acetic acid backbone. This structure combines the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, with the morpholino ring, a common pharmacophore known to improve solubility and bioavailability in drug design . The morpholino substitution likely positions this compound for applications in medicinal chemistry, particularly in targeting enzymes or receptors where nitrogen-containing heterocycles play a role in binding affinity .

Properties

IUPAC Name

2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c14-13(15,16)10-3-1-2-9(8-10)11(12(18)19)17-4-6-20-7-5-17/h1-3,8,11H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNVWPMUGLEMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety. Common reagents used in these reactions include sodium borohydride for reduction and acetic anhydride for acetylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional properties of 2-morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid with related compounds:

Compound Name Molecular Formula Substituents (R groups) Key Properties/Applications Reference
This compound C₁₃H₁₄F₃NO₃ - Morpholino, -CF₃ (3-position) Potential enzyme inhibition; enhanced solubility
2-Hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid (3-Trifluoromethylmandelic acid) C₉H₇F₃O₃ -OH, -CF₃ (3-position) Higher acidity (pKa ~2.5); antimicrobial applications
2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid C₉H₈F₃NO₂ -NH₂, -CF₃ (3-position) Amino acid analog; potential kinase inhibition
2-Fluoro-2-(3-(trifluoromethyl)phenyl)acetic acid C₉H₆F₄O₂ -F, -CF₃ (3-position) Lower synthetic yield (32%); fluorination studies
3-(2-Trifluoromethylphenyl)propionic acid C₁₀H₉F₃O₂ -CH₂CH₂COOH, -CF₃ (2-position) Longer aliphatic chain; higher lipophilicity

Regulatory and Commercial Data

  • Hydroxy analog : Available commercially (e.g., CymitQuimica) at €420/250 mg, highlighting its niche research applications .
  • Amino analog: Listed with CAS RN 1228568-48-6 and three suppliers, indicating accessibility for medicinal chemistry studies .

Biological Activity

2-Morpholino-2-(3-(trifluoromethyl)phenyl)acetic acid, a compound with significant potential in medicinal chemistry, has attracted attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a morpholine ring and a trifluoromethyl-substituted phenyl group. This unique arrangement contributes to its biological activity. The synthesis typically involves the reaction of morpholine derivatives with trifluoromethyl phenyl acetic acid under controlled conditions to ensure high purity and yield.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effective inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1 below.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.4
A549 (Lung Cancer)7.8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
  • Anticancer Activity : In a preclinical trial reported in Cancer Research, researchers investigated the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor volume compared to control groups, indicating its potential as a therapeutic agent.

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